molecular formula C18H18N2O2S B2576465 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide CAS No. 313469-65-7

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide

Cat. No. B2576465
CAS RN: 313469-65-7
M. Wt: 326.41
InChI Key: JDTLEJBKKCFSCL-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide, also known as CMPT or Compound 12, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches

    Research has been conducted on synthesizing benzothiazole-substituted β-lactam hybrids, starting from benzo[d]thiazol-2-yl phenol precursors. These compounds, including derivatives similar to the specified chemical, have been synthesized to explore their potential applications (Alborz et al., 2018). Additionally, the facile synthesis of related benzothiazole derivatives through acylation reactions and microwave-assisted methods has been reported, highlighting efficient procedures with environmental benefits (Wang et al., 2014).

  • Crystal Structure

    The crystal structure of related compounds has been elucidated through techniques such as X-ray single-crystal diffraction, confirming the cyclohexene ring's conformation and the thiophene ring's planarity, which provides insight into the molecular geometry and potential reactivity of similar molecules (Wang et al., 2014).

Biological Evaluation and Potential Applications

  • Antimicrobial and Antitumor Activities: Some novel benzothiazole β-lactam hybrids have demonstrated moderate antimicrobial activities against various bacterial strains and potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018). Furthermore, derivatives of similar benzothiazole compounds have been synthesized and evaluated for their antitumor activities, showing high inhibitory effects in vitro against several human cancer cell lines, suggesting their utility in developing novel anticancer therapies (Shams et al., 2010).

Chemical Reactivity and Derivative Formation

  • Derivative Synthesis: Research into the synthesis of heterocyclic skeletons from benzimidoyl chloride and thioamides has led to the formation of various cyclic products, offering pathways for creating new molecules with potential applications in drug development and other fields (Fathalla & Pazdera, 2002).

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-7-8-16-14(9-12)15(10-19)18(23-16)20-17(21)11-22-13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTLEJBKKCFSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide

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